Cas no 7169-96-2 (8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine)
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
- 8-BROMO2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE
- 8-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyridine #
- DTXSID30346322
- SCHEMBL16565475
- 7169-96-2
- SY123837
- 8-Bromo-2-methyl-1,2,4-triazolo(2,3-a)pyridine
- CS-0455189
- BQSMVFDDWZEINR-UHFFFAOYSA-N
- AKOS016002553
- AS-39610
- A866389
- MFCD11044703
- AM804271
- DB-369643
-
- MDL: MFCD11044703
- Inchi: 1S/C7H6BrN3/c1-5-9-7-6(8)3-2-4-11(7)10-5/h2-4H,1H3
- InChI Key: BQSMVFDDWZEINR-UHFFFAOYSA-N
- SMILES: BrC1=CC=CN2C1=NC(C)=N2
Computed Properties
- Exact Mass: 210.97500
- Monoisotopic Mass: 210.97451g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 30.2Ų
Experimental Properties
- PSA: 30.19000
- LogP: 1.80020
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 220550-250mg |
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
7169-96-2 | 95% | 250mg |
£582.00 | 2022-03-01 | |
| Fluorochem | 220550-1g |
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
7169-96-2 | 95% | 1g |
£1455.00 | 2022-03-01 | |
| TRC | B814685-10mg |
8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
7169-96-2 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B814685-50mg |
8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
7169-96-2 | 50mg |
$ 250.00 | 2022-06-06 | ||
| TRC | B814685-100mg |
8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
7169-96-2 | 100mg |
$ 365.00 | 2022-06-06 | ||
| Alichem | A029189024-5g |
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
7169-96-2 | 95% | 5g |
$1447.20 | 2023-09-01 | |
| Alichem | A029189024-10g |
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
7169-96-2 | 95% | 10g |
$2208.32 | 2023-09-01 | |
| Alichem | A029189024-25g |
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
7169-96-2 | 95% | 25g |
$4221.00 | 2023-09-01 | |
| Chemenu | CM170915-1g |
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
7169-96-2 | 95% | 1g |
$842 | 2024-07-24 | |
| eNovation Chemicals LLC | D766366-100mg |
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
7169-96-2 | 95% | 100mg |
$310 | 2024-06-07 |
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine Suppliers
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Additional information on 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Professional Introduction to 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS No. 7169-96-2)
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine, identified by its CAS number 7169-96-2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule has garnered considerable attention due to its unique structural properties and potential applications in drug development. The compound belongs to the triazolopyridine class, a scaffold that has been extensively studied for its pharmacological activity.
The structural composition of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine consists of a pyridine ring fused with a triazole ring, featuring a bromo substituent at the 8-position and a methyl group at the 2-position. This specific arrangement contributes to its reactivity and interaction with biological targets. The presence of the bromo group enhances its utility as a building block in synthetic chemistry, allowing for further functionalization and derivatization to create novel compounds.
In recent years, there has been growing interest in triazolopyridine derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have shown that compounds within this class exhibit promising activities against a range of diseases, including cancer, inflammation, and infectious disorders. The bromo-substituted triazolopyridines are particularly noteworthy for their ability to modulate enzymatic pathways and receptor interactions.
One of the most compelling aspects of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop new molecules with enhanced binding affinity and selectivity. For instance, recent studies have highlighted its role in generating inhibitors targeting kinases and other critical signaling proteins involved in cellular processes.
The pharmaceutical industry has been particularly keen on exploring the therapeutic potential of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine. Preclinical trials have demonstrated that derivatives of this compound can exhibit anti-proliferative effects on cancer cell lines by interfering with key molecular mechanisms. Additionally, its structural features make it a suitable candidate for designing drugs that can cross the blood-brain barrier, opening up possibilities for treating neurological disorders.
The synthesis of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine involves multi-step organic reactions that highlight the compound's synthetic versatility. Advanced methodologies in heterocyclic chemistry have enabled the efficient preparation of this molecule with high purity. The bromo group at the 8-position serves as a versatile handle for further chemical transformations, including Suzuki-Miyaura cross-coupling reactions and nucleophilic substitutions.
Recent advancements in computational chemistry have also contributed to the understanding of how 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine interacts with biological targets. Molecular docking studies have revealed that this compound can bind to specific pockets on enzymes and receptors with high affinity. These insights have guided the design of next-generation analogs with improved pharmacokinetic properties.
The safety profile of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is another critical consideration in its application within pharmaceutical research. Preliminary toxicology studies suggest that the compound is well-tolerated at moderate doses but may exhibit some degree of hepatotoxicity at higher concentrations. Further research is needed to fully characterize its safety profile and establish appropriate dosing regimens.
In conclusion, 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS No. 7169-96-2) represents a valuable asset in modern drug discovery efforts. Its unique structural features and demonstrated biological activity make it a promising candidate for further development into therapeutic agents. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing unmet medical needs.
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